molecular formula C25H26ClN3O3 B2968792 N'-(5-chloro-2-methoxyphenyl)-N-[2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide CAS No. 920422-94-2

N'-(5-chloro-2-methoxyphenyl)-N-[2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide

Cat. No.: B2968792
CAS No.: 920422-94-2
M. Wt: 451.95
InChI Key: BMPDQUJAHWYAGZ-UHFFFAOYSA-N
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Description

The compound N'-(5-chloro-2-methoxyphenyl)-N-[2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide features a central ethanediamide (oxalamide) linker connecting two distinct moieties:

  • Aromatic domain: A 5-chloro-2-methoxyphenyl group, which contributes electron-withdrawing and steric effects.
  • Aliphatic domain: A substituted ethyl group bearing a naphthalen-1-yl (polycyclic aromatic) and pyrrolidin-1-yl (5-membered saturated amine) substituent.

While direct pharmacological data for this compound is unavailable in the provided evidence, comparisons with structurally related analogs (e.g., ) allow inferences about its properties .

Properties

IUPAC Name

N'-(5-chloro-2-methoxyphenyl)-N-(2-naphthalen-1-yl-2-pyrrolidin-1-ylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26ClN3O3/c1-32-23-12-11-18(26)15-21(23)28-25(31)24(30)27-16-22(29-13-4-5-14-29)20-10-6-8-17-7-2-3-9-19(17)20/h2-3,6-12,15,22H,4-5,13-14,16H2,1H3,(H,27,30)(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMPDQUJAHWYAGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCC(C2=CC=CC3=CC=CC=C32)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(5-chloro-2-methoxyphenyl)-N-[2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide typically involves multi-step organic reactions. The process begins with the preparation of the chloro-substituted methoxyphenyl precursor, followed by the introduction of the naphthyl and pyrrolidinyl groups through a series of nucleophilic substitution and coupling reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound. Safety measures and environmental considerations are also critical in the industrial synthesis to minimize hazardous by-products and waste.

Chemical Reactions Analysis

Types of Reactions

N’-(5-chloro-2-methoxyphenyl)-N-[2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of amine or alcohol derivatives.

    Substitution: The chloro and methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It has shown potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Research has explored its potential as a therapeutic agent for treating various diseases, including cancer and neurological disorders.

    Industry: The compound is used in the development of advanced materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N’-(5-chloro-2-methoxyphenyl)-N-[2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below highlights key structural differences and similarities between the target compound and analogs from the evidence:

Compound Name / ID Aromatic Group Amine Substituent Linker Type Molecular Formula Molecular Weight
Target Compound Naphthalen-1-yl Pyrrolidin-1-yl Ethanediamide Not explicitly provided ~480–500 (estimated)
N-(5-Chloro-2-methoxyphenyl)-N′-[2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide 1-Methylindolin-5-yl 4-Methylpiperazin-1-yl Ethanediamide C25H32ClN5O3 486.01
N-(2-(pyrrolidin-1-yl)ethyl)-3-(morpholinomethyl)-4-hydroxyquinoline-2-carboxamide (SzR-109) Quinoline Pyrrolidin-1-yl Carboxamide C21H28N4O3 384.47
N-((1-(((R)-5-Acetamido-5,6,7,8-tetrahydronaphthalen-2-yl)methyl)piperidin-2-yl)methyl)-N-phenylpropionamide Tetrahydronaphthalenyl Piperidin-2-ylmethyl Propionamide C26H33N3O2 419.56
Key Observations:

Aromatic Group Influence: The naphthalen-1-yl group in the target compound enhances lipophilicity compared to quinoline (SzR-109) or tetrahydronaphthalenyl (). This may improve membrane permeability but reduce aqueous solubility . 1-Methylindolin-5-yl () introduces a bicyclic heteroaromatic system, which could engage in π-π stacking distinct from naphthalene’s planar structure .

Amine Substituent Effects: Pyrrolidin-1-yl (5-membered ring) in the target compound offers conformational rigidity and moderate basicity (pKa ~11), whereas 4-methylpiperazin-1-yl (6-membered ring, ) provides a more polar, flexible scaffold with higher solubility .

Linker Variations :

  • The ethanediamide linker in the target compound and supports hydrogen bonding with biological targets, unlike single amide (SzR-109) or propionamide () linkers. This could enhance binding affinity but increase metabolic susceptibility .

Pharmacological Inferences

While direct activity data is absent, structural parallels suggest:

  • Receptor Targeting : The naphthalene and pyrrolidine motifs resemble ligands for G protein-coupled receptors (GPCRs) or kinase inhibitors, as seen in ’s U937 cell stimulation .
  • Potency vs. Selectivity : Compared to 4-methylpiperazin-1-yl (), the target compound’s pyrrolidine may reduce off-target interactions due to reduced flexibility .

Biological Activity

N'-(5-chloro-2-methoxyphenyl)-N-[2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound's biological activity.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Chlorinated and methoxylated phenyl groups
  • Naphthalene and pyrrolidine moieties

This structural diversity is hypothesized to contribute to its biological activity.

PropertyValue
Molecular FormulaC₁₈H₁₈ClN₃O
Molecular Weight323.81 g/mol
SolubilitySoluble in DMSO, ethanol
Melting PointNot available

Antitumor Activity

Recent studies have suggested that compounds with similar structures exhibit significant antitumor properties. For instance, research on related benzimidazole derivatives showed promising results against various cancer cell lines, indicating that structural modifications can enhance antitumor efficacy.

In a study involving different compounds, it was found that certain derivatives displayed IC₅₀ values in the low micromolar range against human lung cancer cell lines (A549, HCC827, NCI-H358) while also affecting normal lung fibroblast cells (MRC-5) . This raises concerns about selectivity and potential cytotoxicity to healthy cells.

The proposed mechanisms through which similar compounds exert their effects include:

  • Inhibition of DNA synthesis : Compounds may intercalate with DNA, disrupting replication processes.
  • Protein kinase inhibition : Some derivatives act as inhibitors of protein kinases, which are crucial for cell signaling pathways involved in cancer progression.

Case Studies

  • Study on Antitumor Effects : A study evaluated the cytotoxicity of various compounds on lung cancer cell lines. The results indicated that certain substituted derivatives exhibited higher activity in two-dimensional assays compared to three-dimensional cultures, suggesting that the compound's efficacy may vary based on the assay format used .
  • Selectivity Testing : In another analysis, the selectivity of compounds was assessed by comparing their effects on cancerous versus normal cell lines. It was observed that while some compounds showed potent antitumor activity, they also affected normal cells, highlighting the need for further optimization to reduce toxicity .

Table 2: Biological Activity Summary

CompoundCell Line TestedIC₅₀ (μM)Remarks
N'-(5-chloro-2-methoxy...)A5496.75 ± 0.19High activity
N'-(5-chloro-2-methoxy...)HCC8275.13 ± 0.97Moderate activity
N'-(5-chloro-2-methoxy...)NCI-H3584.01 ± 0.95Significant cytotoxicity
N'-(5-chloro-2-methoxy...)MRC-5 (normal fibroblasts)3.11 ± 0.26Non-selective effect

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